molecular formula C11H11N3OS B13427658 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13427658
M. Wt: 233.29 g/mol
InChI Key: FHYXJDLWCVVUJJ-UHFFFAOYSA-N
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Description

2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with a hydroxyethyl group and a thiophene ring

Preparation Methods

The synthesis of 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative.

    Addition of the hydroxyethyl group: This can be done through nucleophilic substitution reactions.

    Formation of the acetonitrile group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

    Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar compounds to 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile include other pyrazole derivatives with different substituents. For example:

    2-(4-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile: This compound has a phenyl group instead of a thiophene ring.

    2-(4-(2-hydroxyethyl)-3-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile: This compound has a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in the presence of the thiophene ring, which can impart distinct electronic properties compared to other similar compounds.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)-3-thiophen-3-ylpyrazol-1-yl]acetonitrile

InChI

InChI=1S/C11H11N3OS/c12-3-4-14-7-9(1-5-15)11(13-14)10-2-6-16-8-10/h2,6-8,15H,1,4-5H2

InChI Key

FHYXJDLWCVVUJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NN(C=C2CCO)CC#N

Origin of Product

United States

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